molecular formula C13H22ClNO B3954312 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride

4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride

Cat. No.: B3954312
M. Wt: 243.77 g/mol
InChI Key: FBGMEDYIFDIMPV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride is an organic compound that features a dimethylamino group, a phenyl group, and a butanol backbone

Preparation Methods

The synthesis of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-dimethylaminobenzaldehyde with a suitable Grignard reagent, followed by reduction and subsequent hydrochloride salt formation. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, specific catalysts, and purification steps such as recrystallization .

Chemical Reactions Analysis

4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. The dimethylamino group plays a crucial role in its reactivity, enhancing its nucleophilicity and enabling it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar compounds to 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride include:

Properties

IUPAC Name

4-(dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-13(15,9-10-14(2)3)11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGMEDYIFDIMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C)(CC1=CC=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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